3-Methoxy-3-methyl-1,4-dioxan-2-ol

Description

Significance of Substituted Dioxane Rings as Heterocyclic Scaffolds

Substituted dioxane rings are crucial building blocks in modern organic synthesis. Their prevalence stems from their conformational stability and the synthetic versatility they offer. The 1,4-dioxane (B91453) moiety is present in a number of biologically active compounds. researchgate.net For instance, silybin, a component of silymarin (B1681676) isolated from the milk thistle plant, features a 1,4-dioxane ring and exhibits antihepatotoxic activity. researchgate.net This has inspired the synthesis of various flavone (B191248) and coumarin (B35378) derivatives containing the 1,4-dioxane ring system to explore their therapeutic potential. researchgate.net

Furthermore, substituted dioxanes serve as valuable intermediates and protecting groups in chemical synthesis. msu.edu The acetal (B89532) linkages within the dioxane ring are stable under many reaction conditions but can be selectively cleaved under acidic conditions, allowing for the controlled release or modification of the protected functional groups. This characteristic is exploited in the synthesis of complex molecules where specific functional groups need to be shielded during certain reaction steps. Additionally, functionalized dioxane derivatives, such as 2,3-dimethylene-1,4-dioxane, can act as dienes in [4+2] cycloaddition reactions, providing a pathway to highly functionalized cyclohexane (B81311) derivatives. rsc.org

Overview of Hemiacetal Functionality in Complex Chemical Systems

A hemiacetal is a functional group characterized by a carbon atom bonded to both a hydroxyl (-OH) group and an alkoxy (-OR) group. wikipedia.org This structure typically arises from the reaction of an aldehyde or a ketone with an alcohol. wikipedia.orglibretexts.org The formation of hemiacetals is a reversible process, and they are often key intermediates in the formation of acetals, where a second alcohol molecule has reacted. libretexts.org

The significance of the hemiacetal group is particularly evident in carbohydrate chemistry, where the cyclic forms of monosaccharides, such as glucose, exist predominantly as hemiacetals. wikipedia.orgfiveable.me This cyclic structure is the result of an intramolecular reaction between a hydroxyl group and the aldehyde or ketone group within the same sugar molecule. libretexts.orgfiveable.me The reversible nature of hemiacetal formation is critical for the chemical versatility of carbohydrates, allowing them to participate in a wide array of biochemical reactions and transformations. fiveable.me

Beyond their role in natural products, hemiacetals are valuable in synthetic organic chemistry. They can be used as protecting groups for carbonyl compounds and are instrumental in the synthesis of oxygenated heterocycles like tetrahydrofurans. wikipedia.org The reactivity of the hemiacetal group allows for further chemical modifications, making it a strategic feature in the design of complex synthetic pathways.

Structural Characteristics of 3-Methoxy-3-methyl-1,4-dioxan-2-ol within the Context of Cyclic Ethers

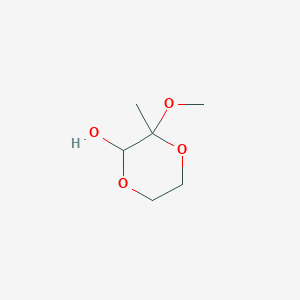

The compound this compound integrates several key chemical functionalities within a cyclic ether framework. Its core is a 1,4-dioxane ring, a six-membered saturated heterocycle. Attached to this ring are a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃) at the 3-position, and a hydroxyl group (-OH) at the 2-position, which defines it as a hemiacetal.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₂O₄ |

| Molecular Weight | 148.16 g/mol |

| Functional Groups | 1,4-Dioxane, Hemiacetal, Methoxy, Methyl |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O4 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

3-methoxy-3-methyl-1,4-dioxan-2-ol |

InChI |

InChI=1S/C6H12O4/c1-6(8-2)5(7)9-3-4-10-6/h5,7H,3-4H2,1-2H3 |

InChI Key |

FISAXPXZQNLDPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(OCCO1)O)OC |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 3 Methoxy 3 Methyl 1,4 Dioxan 2 Ol

Dioxane Ring Conformations and Energy Barriers

The 1,4-dioxane (B91453) ring, like cyclohexane (B81311), can exist in several conformations, the most significant of which are the chair and the twist-boat forms. asianpubs.orgwikipedia.org These conformations are in dynamic equilibrium, but the energy differences between them determine which one predominates.

Chair and Twist-Boat Conformations

The chair conformation is the most stable form for the 1,4-dioxane ring. asianpubs.orgwikipedia.org In this arrangement, the bond angles are close to the ideal tetrahedral angle of 109.5°, and all the bonds on adjacent carbons are staggered, minimizing both angle and torsional strain. libretexts.org Theoretical studies have shown that the 1,4-dioxane chair is slightly more puckered than that of cyclohexane. asianpubs.org

The twist-boat conformation is a flexible form that is less stable than the chair. msu.edu While it relieves some of the steric strain found in the pure boat conformation, such as the "flagpole" interactions, it remains higher in energy than the chair form. libretexts.org For every 10,000 molecules of cyclohexane in a chair conformation, it is estimated that no more than one is in a twist-boat form. libretexts.org The energy barrier for the chair-to-chair interconversion in dioxane involves passing through higher-energy transition states and intermediates, including the twist-boat. msu.edu

| Conformer | Relative Energy (kcal/mol) - HF | Relative Energy (kcal/mol) - DFT |

|---|---|---|

| Chair | 0.00 | 0.00 |

| 2,5-Twist | 4.67 ± 0.31 | 5.19 ± 0.8 |

| 1,4-Twist | 6.03 ± 0.43 | 6.19 ± 0.8 |

Data for the analogous 1,3-dioxane system indicates the significant stability of the chair conformer. researchgate.net

Influence of Methoxy (B1213986) and Methyl Substituents on Conformational Preferences

Substituents on the dioxane ring disrupt the simple chair-chair equilibrium. Their preference for either an axial or equatorial position is governed by steric and electronic factors. Generally, bulky substituents favor the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric hindrance. msu.edulibretexts.org

In 3-methoxy-3-methyl-1,4-dioxan-2-ol, the C3 carbon is geminally disubstituted. This prevents ring inversion from altering the axial/equatorial nature of these groups relative to each other. One group will be axial and the other equatorial in a given chair conformation. The conformational preference will be influenced by the relative steric demands of the methyl and methoxy groups, as well as by stereoelectronic effects such as the anomeric effect, which can stabilize otherwise sterically unfavorable axial arrangements. wikipedia.org

Anomeric Effects and Stereoelectronic Interactions at the Hemiacetal Center

The anomeric effect is a critical stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2, the hemiacetal center) to adopt an axial orientation, contrary to what would be predicted based on steric considerations alone. wikipedia.orgscripps.edu This effect arises from a stabilizing hyperconjugative interaction between a lone pair on an endocyclic heteroatom and the antibonding (σ*) orbital of the C-substituent bond. rsc.org

Endocyclic Anomeric Effects

The endocyclic anomeric effect in this molecule involves the interaction between the lone pairs of one ring oxygen atom and the antibonding orbital of a C-O bond involving the other ring oxygen. Specifically, the lone pair on the O4 oxygen can interact with the σ* orbital of the C3-O2 bond, and vice versa. This type of delocalization stabilizes the chair conformation and influences bond lengths and angles within the ring. asianpubs.org The presence of electronegative substituents on the ring enhances these interactions. rsc.org

Exocyclic Anomeric Effects and Orientation of the Methoxy Group

The exocyclic anomeric effect pertains to the orientation of the substituent on the anomeric carbon. wikipedia.org In this compound, the key interactions occur at the C2 hemiacetal center and are influenced by the substituents at C3. The preference of the hydroxyl group at C2 for an axial or equatorial position is governed by the anomeric effect. An axial hydroxyl group can be stabilized by the donation of electron density from a p-type lone pair on the endocyclic oxygen (O1 or O4) into the σ* orbital of the C2-OH bond. rsc.orgresearchgate.net

Furthermore, the orientation of the methoxy group at C3 is also subject to stereoelectronic effects. The rotation around the C3-O(methoxy) bond is not free, and certain conformations are preferred. colostate.edu This preference, often referred to as the exo-anomeric effect, also arises from hyperconjugative interactions. researchgate.net The methoxy group will orient itself to maximize the stabilizing overlap between a lone pair on its own oxygen atom and the antibonding orbitals of adjacent C-C or C-O bonds in the ring. wikipedia.org

| Effect Type | Interacting Orbitals | Resulting Preference |

|---|---|---|

| Endo-Anomeric | n(O) → σ(C-O)ring | Stabilization of chair conformation, influences ring geometry. asianpubs.org |

| Exo-Anomeric | n(O)ring → σ(C-OH) | Preference for axial orientation of the C2-OH group. wikipedia.orgresearchgate.net |

| Exo-Anomeric (Methoxy) | n(O)methoxy → σ*(C-C/C-O)ring | Defines preferred rotational conformation (gauche/anti) of the methoxy group. wikipedia.org |

Diastereomeric and Anomeric Relationships in this compound

The presence of stereocenters at C2 and C3 gives rise to multiple stereoisomers.

Anomers: The C2 carbon is a hemiacetal center and therefore an anomeric carbon. Isomers that differ only in the configuration at this C2 position (i.e., whether the -OH group is axial or equatorial) are called anomers. wikipedia.org They are a specific type of epimer.

The relationship between the isomers can be complex. For example, the anomeric preference at C2 might be influenced by the configuration at C3. The interplay between the steric bulk of the methyl and methoxy groups and the electronic stabilization from anomeric effects will ultimately determine the most stable stereoisomer in equilibrium.

Epimerization at the Hemiacetal Carbon (C2)

The carbon atom at position 2 (C2) of the this compound molecule is a hemiacetal carbon, which is a chiral center. The substituent at this position is a hydroxyl (-OH) group. Due to the nature of the hemiacetal, this center is capable of undergoing epimerization, a process where the configuration at one of several chiral centers in a molecule is inverted. This epimerization results in two diastereomers, known as epimers or anomers, which differ only in the spatial arrangement of the -OH group at C2.

In the context of the 1,4-dioxane ring, which typically adopts a chair conformation to minimize torsional strain, the hydroxyl group at C2 can occupy either an axial or an equatorial position. These two orientations correspond to the two epimers. The interconversion between the axial and equatorial epimers can occur in solution, typically through a ring-opening mechanism to an acyclic aldehyde-alcohol intermediate, followed by ring closure.

The equilibrium between the axial and equatorial epimers is dictated by a combination of steric hindrance and stereoelectronic effects. A key stereoelectronic factor at play is the anomeric effect. The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in this case) of a cyclic ether to occupy the axial position, despite the potential for greater steric hindrance. This preference is attributed to a stabilizing interaction between the lone pair of electrons on the ring oxygen atom (at position 4) and the antibonding orbital (σ*) of the C2-O bond of the hydroxyl group. This orbital overlap is more effective when the -OH group is in the axial orientation.

For this compound, the equilibrium will favor the conformer that represents the lowest energy state. While a bulky substituent generally prefers an equatorial position to avoid steric clashes (1,3-diaxial interactions), the anomeric effect often counteracts this, stabilizing the axial conformer. The final equilibrium position depends on the balance of these opposing effects.

Table 1: Factors Influencing Epimeric Equilibrium at C2

| Factor | Favors Axial -OH | Favors Equatorial -OH |

|---|---|---|

| Steric Hindrance | ✓ | |

| Anomeric Effect | ✓ |

| Intramolecular H-Bonding | Potentially (if an acceptor is axial at C6) | Potentially (if an acceptor is at C3/C5) |

Stereoisomerism Arising from Multiple Chiral Centers (C2 and C3)

The molecule this compound possesses two chiral centers: the hemiacetal carbon (C2) and the carbon bearing the methoxy and methyl groups (C3). The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n stereoisomers. For this compound, with n=2, there are 22 = 4 possible stereoisomers.

These four stereoisomers consist of two pairs of enantiomers. The relationship between isomers that are not enantiomers is that of diastereomers. The configuration at each chiral center is designated as either R (Rectus) or S (Sinister) according to the Cahn-Ingold-Prelog priority rules.

The four stereoisomers are therefore:

(2R, 3R)

(2S, 3S)

(2R, 3S)

(2S, 3R)

The pair (2R, 3R) and (2S, 3S) are enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the pair (2R, 3S) and (2S, 3R) are enantiomers.

The relationship between (2R, 3R) and (2R, 3S) is diastereomeric. Diastereomers have different physical and chemical properties. The epimers discussed in the previous section (differing only at C2) are a specific type of diastereomer. For instance, if the C3 center is held constant in the R configuration, the (2R, 3R) and (2S, 3R) isomers are epimers.

Table 2: Stereoisomeric Relationships for this compound

| Isomer 1 | Isomer 2 | Relationship |

|---|---|---|

| (2R, 3R) | (2S, 3S) | Enantiomers |

| (2R, 3S) | (2S, 3R) | Enantiomers |

| (2R, 3R) | (2R, 3S) | Diastereomers (Epimers at C3) |

| (2R, 3R) | (2S, 3R) | Diastereomers (Epimers at C2) |

| (2S, 3S) | (2S, 3R) | Diastereomers (Epimers at C3) |

The specific conformation and configuration of the molecule will significantly influence its biological activity and chemical reactivity, as the spatial arrangement of the functional groups determines how the molecule interacts with other chiral molecules such as enzymes or receptors.

Reactivity and Reaction Mechanisms of 3 Methoxy 3 Methyl 1,4 Dioxan 2 Ol

Hemiacetal Reactivity and Equilibrium Dynamics

The presence of a hemiacetal functional group is central to the chemical character of 3-Methoxy-3-methyl-1,4-dioxan-2-ol. This group is inherently dynamic, existing in a state of equilibrium with its corresponding open-chain isomer.

Intramolecular Hemiacetal Formation and Reversibility

Table 1: Equilibrium of this compound

| Cyclic Form | Open-Chain Form |

|---|---|

| This compound | 2-(2-hydroxyethoxy)-2-methoxypropanal |

Reactivity of the Hydroxyl Group (C2-OH)

The hydroxyl group at the C2 position is not a simple alcohol; its identity as a hemiacetal hydroxyl dictates its reactivity. This group is the focal point for several key transformations.

Protonation: In the presence of acid, the C2-OH group can be readily protonated to form an oxonium ion. This species is a good leaving group (water), and its departure facilitates the ring-opening to the aldehyde form, shifting the equilibrium.

Esterification and Etherification: The C2-OH group can undergo reactions typical of alcohols, such as esterification with acyl halides or anhydrides, or etherification with alkyl halides. masterorganicchemistry.com These reactions effectively "trap" the molecule in its cyclic form by converting the reactive hemiacetal into a more stable acetal (B89532). For example, reaction with acetic anhydride (B1165640) would yield 3-methoxy-3-methyl-1,4-dioxan-2-yl acetate (B1210297).

Ring-Opening Reactions of the Dioxane Core

The 1,4-dioxane (B91453) ring, while relatively stable under neutral or basic conditions, is susceptible to cleavage under various catalytic conditions, particularly in the presence of acids or specific reducing agents. thieme-connect.de

Acid-Catalyzed Ring Opening and Hydrolysis

Acid-catalyzed hydrolysis is a characteristic reaction of cyclic acetals and hemiacetals. thieme-connect.de For this compound, this process can be initiated by the protonation of any of the three oxygen atoms (O1, O4, or the C2-OH oxygen). Protonation of the C2-OH group primarily leads to the open-chain aldehyde, while protonation of the ring oxygens (O1 or O4) initiates the cleavage of the dioxane ring itself. Complete hydrolysis under sufficiently strong acidic conditions will break down the molecule into its fundamental components.

Table 2: Products of Complete Acid-Catalyzed Hydrolysis

| Reactant | Conditions | Products |

|---|

The mechanism involves protonation, formation of a carbocation intermediate stabilized by the adjacent oxygen atoms, and subsequent attack by water to cleave the C-O bonds.

Nucleophilic Attack and Reductive Cleavage

The dioxane ring can also be opened through nucleophilic attack or reductive cleavage, often yielding products with high specificity.

Nucleophilic Attack: While the cyclic form is relatively inert to nucleophiles, the open-chain aldehyde form is susceptible to nucleophilic addition at the electrophilic carbonyl carbon. acs.org Strong nucleophiles can shift the equilibrium towards the open form and react to yield an addition product.

Reductive Cleavage: A powerful method for opening dioxane rings is reductive cleavage using hydride reagents, often in conjunction with a Lewis acid. researchgate.net Reagents such as lithium aluminum hydride (LiAlH₄) with aluminum chloride (AlCl₃) or diisobutylaluminium hydride (DIBAL-H) are effective for this transformation. The reaction typically involves coordination of the Lewis acid to one of the ring oxygens, followed by delivery of a hydride ion to an adjacent carbon, causing C-O bond scission.

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The outcomes of ring-opening reactions are governed by regioselective and stereoselective factors.

Regioselectivity: In reductive cleavage reactions, the site of bond breaking is determined by a combination of steric and electronic factors. researchgate.net The Lewis acid catalyst will preferentially coordinate to the sterically less hindered oxygen atom. For this compound, the O1 oxygen is adjacent to the less substituted C6, while the O4 oxygen is bonded to the highly substituted C3. Coordination is therefore more likely at O1. Subsequent hydride attack and cleavage could lead to different isomeric ether-alcohols. The steric bulk of the methyl and methoxy (B1213986) groups at C3 significantly influences the approach of reagents, playing a key role in directing the regiochemical outcome.

Stereoselectivity: The C2 carbon is a stereocenter. Ring-opening reactions that involve this center can proceed with either retention or inversion of stereochemistry, depending on the specific mechanism. An Sₙ1-type mechanism involving a planar carbocation intermediate would lead to a racemic mixture, whereas an Sₙ2-type mechanism would result in inversion of configuration at the reaction site. The choice between these pathways is influenced by the stability of the potential carbocation and the reaction conditions.

Intermediates in Ring-Opening: Oxocarbenium Ions

The stability and reactivity of this compound are significantly influenced by the formation of oxocarbenium ions during certain reactions. These cationic species are key intermediates in the acid-catalyzed ring-opening of the dioxan-2-ol ring.

The presence of the methoxy group at the C3 position plays a crucial role in stabilizing the positive charge that develops on the adjacent carbon atom upon cleavage of the C2-O1 bond. This stabilization facilitates the formation of the oxocarbenium ion, which can then undergo further reactions. The formation of this intermediate is a critical step in processes such as acetal exchange and other acid-catalyzed transformations.

Derivatization Strategies for this compound

The unique hemiacetal structure of this compound, with its combination of a hydroxyl group and a methoxy group attached to the same carbon atom (C2), allows for a variety of derivatization strategies. These transformations are pivotal for creating new molecules with potentially useful properties.

Conversion to Full Acetals

A primary derivatization pathway for this compound is its conversion to full acetals. This reaction typically involves the treatment of the hemiacetal with an alcohol in the presence of an acid catalyst. The acid protonates the hydroxyl group, which then leaves as a water molecule, leading to the formation of the resonance-stabilized oxocarbenium ion intermediate. Subsequent nucleophilic attack by an alcohol molecule on this cation yields the full acetal.

This conversion is a versatile method for introducing a wide range of alkoxy groups at the C2 position, thereby modifying the steric and electronic properties of the molecule. The choice of alcohol and reaction conditions can be tailored to achieve specific synthetic goals. The formation of cyclic acetals is also possible if a diol is used as the nucleophile. organic-chemistry.org

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C2 position is a key functional handle for various derivatization reactions. Standard transformations of alcohols, such as esterification and etherification, can be applied to this compound.

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base can convert the hydroxyl group into an ester. This introduces an acyl group, which can serve as a protecting group or modulate the biological activity of the molecule.

Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides under basic conditions (Williamson ether synthesis) or by other etherification methods. This modification can alter the solubility and reactivity of the compound.

These reactions provide a means to further functionalize the molecule and explore its structure-activity relationships.

Transformations Affecting the Methoxy and Methyl Substituents

While the hydroxyl group is the most reactive site for derivatization, transformations involving the methoxy and methyl substituents are also conceivable, though they may require more forcing conditions.

Methyl Group: The methyl group at the C3 position is chemically robust and not typically a site for facile transformations. Any reaction involving this group would likely require harsh conditions that could lead to the decomposition of the dioxan ring.

It is important to note that the reactivity of these substituents is interconnected with the stability of the 1,4-dioxan-2-ol (B3049868) ring system itself.

Advanced Spectroscopic Techniques for Structural and Conformational Elucidation

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

Analysis of Characteristic Frequencies:While general frequency ranges for C-O, O-H, and C-H bonds can be predicted, the specific experimental IR and Raman peak frequencies for 3-Methoxy-3-methyl-1,4-dioxan-2-ol are not documented.

Should peer-reviewed studies detailing the synthesis and spectroscopic characterization of this compound become available, a comprehensive article can be generated.

Detection of Intramolecular Interactions (e.g., Hydrogen Bonding)

The structure of this compound, with its hydroxyl (-OH) group and two ether oxygen atoms within the dioxane ring, presents a high probability of intramolecular hydrogen bonding. This type of interaction, where a hydrogen atom is shared between the hydroxyl group and one of the ring oxygens, would significantly influence the compound's conformation and stability.

The presence and strength of such hydrogen bonds can be investigated using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In similar molecules, such as various hydroxyflavones and substituted phenols, intramolecular hydrogen bonding leads to characteristic downfield shifts of the hydroxyl proton in ¹H NMR spectra and a broadening and red-shifting of the O-H stretching frequency in IR spectra. For instance, studies on 4'-methoxy-3-hydroxyflavone have shown how intramolecular proton transfer is influenced by hydrogen bonding. researchgate.net The strength of the hydrogen bond can be estimated, with energies in related systems ranging from 1.4 to 23.6 kcal/mol, depending on the molecular geometry and the presence of resonance assistance. nih.gov

In the case of this compound, the formation of a five or six-membered ring through hydrogen bonding is conceivable. The specific conformation of the dioxane ring (chair or boat) would determine the proximity of the hydroxyl group to the ring oxygens, thereby affecting the feasibility and strength of the hydrogen bond. High-pressure infrared and Raman spectroscopy have been used to study C-H···O interactions in aqueous 1,3-dioxane, demonstrating the sensitivity of these techniques to weak intramolecular forces. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

Elucidation of Reaction Intermediates

During the synthesis of complex molecules, mass spectrometry can be coupled with chromatographic techniques (e.g., GC-MS or LC-MS) to identify transient reaction intermediates. For example, in the synthesis of various substituted thietane (B1214591) dioxides, intermediates are often isolated and characterized to understand the reaction mechanism. nih.gov In a hypothetical synthesis of this compound, which might involve the reaction of a precursor like 3-methyl-1,4-dioxane-2,5-dione (B3053980) with a methoxy-donating reagent, MS could be used to detect and identify partially reacted species or unstable intermediates.

Structural Confirmation of Synthetic Products

Following a synthetic procedure, mass spectrometry is crucial for confirming the identity of the final product. The molecular ion peak in the mass spectrum would correspond to the molecular weight of this compound. The fragmentation pattern provides a fingerprint of the molecule's structure.

Based on the structure of this compound, characteristic fragmentation pathways can be predicted. For instance, the NIST mass spectrum of a related compound, 1,2-Propanediol, 3-methoxy-, shows characteristic fragments resulting from the loss of small neutral molecules like water, formaldehyde, and methanol. nist.gov A plausible fragmentation pattern for our target compound might involve:

Loss of a methyl group (-CH₃) from the methoxy (B1213986) substituent.

Loss of a methoxy group (-OCH₃).

Cleavage of the dioxane ring, leading to fragments corresponding to smaller oxygenated species.

Loss of a water molecule (-H₂O) from the hydroxyl group.

These fragmentation patterns would be compared against theoretical predictions and data from analogous compounds to provide definitive structural confirmation.

Hypothetical Spectroscopic and Mass Spectrometry Data

The following tables represent hypothetical data for this compound, extrapolated from the analysis of similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) | Rationale |

| Hydroxyl (-OH) | 3.5 - 5.0 | Broad singlet, position dependent on solvent and hydrogen bonding. A downfield shift would indicate strong intramolecular hydrogen bonding. |

| Methyl (-CH₃) | 1.2 - 1.5 | Singlet, typical range for a methyl group adjacent to a quaternary carbon. |

| Methoxy (-OCH₃) | 3.2 - 3.6 | Singlet, characteristic of a methoxy group attached to a carbon. |

| Dioxane ring protons | 3.5 - 4.5 | Complex multiplets due to diastereotopic protons and coupling. |

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment | Rationale |

| 147 | [M-H]⁻ or [M+H]⁺ | Molecular ion in negative or positive ion mode. |

| 131 | [M-CH₃]⁺ | Loss of the methyl group. |

| 117 | [M-OCH₃]⁺ | Loss of the methoxy group. |

| 101 | [M-CH₃-H₂O]⁺ | Subsequent loss of water after methyl loss. |

| 87 | Ring cleavage fragment | A plausible fragment from the breakdown of the dioxane ring. |

Computational Chemistry and Theoretical Studies on 3 Methoxy 3 Methyl 1,4 Dioxan 2 Ol

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic structure of molecules. It is widely applied to predict geometries, energies, and various spectroscopic parameters.

Geometry Optimization and Conformational Energy Landscapes

For dioxane systems, DFT calculations are typically used to locate the minimum energy conformations, such as chair, boat, and twist forms. The substitution pattern on the dioxane ring significantly influences the relative energies of these conformers. For instance, studies on 4-methyl-1,3-dioxane (B1663929) and 5-substituted 1,3-dioxanes have detailed the energetic preferences for equatorial versus axial substituent orientations. researchgate.netresearchgate.net A full conformational analysis of 3-Methoxy-3-methyl-1,4-dioxan-2-ol would involve a systematic search of its potential energy surface to identify all stable isomers and the energy barriers separating them. Such a study has not been found in the existing literature.

Transition State Localization and Reaction Pathway Analysis

Theoretical chemistry also provides the means to map out reaction pathways by locating transition state structures. For related dioxane compounds, computational studies have explored pathways for ring inversion and other conformational changes. researchgate.net The analysis of reaction mechanisms, such as those involving 2,3-dimethylene-1,4-dioxane as a precursor in cycloaddition reactions, has also been a subject of computational investigation. uni.lu However, specific transition state calculations or reaction pathway analyses for this compound are not available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

DFT methods are frequently employed to predict NMR chemical shifts and coupling constants, which serve as a crucial link between theoretical models and experimental data. nih.gov The accuracy of these predictions can be high, aiding in the structural elucidation and stereochemical assignment of complex molecules. For example, the chemical shift of methoxy (B1213986) groups has been used as a descriptor in the structural analysis of various phenolic compounds. While protocols for predicting NMR parameters for a wide range of molecules are well-established, their specific application to this compound has not been reported.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

MD simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the influence of the surrounding environment.

Exploration of Conformational Space

MD simulations can explore the accessible conformational space of a molecule, revealing the transitions between different low-energy states. This approach complements the static picture provided by DFT calculations by introducing the effects of temperature and molecular motion.

Solvent Effects on Conformation and Reactivity

The choice of solvent can have a profound impact on the conformational equilibrium and reactivity of a molecule. MD simulations, often in conjunction with continuum solvent models in DFT calculations, can model these effects. For example, the effect of 1,4-dioxane (B91453) as a solvent has been studied in the context of glycosylation reactions. A thorough computational study on this compound would necessitate the consideration of solvent effects on its behavior, a topic for which no specific research is currently available.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or property-based descriptors of a compound with a specific property of interest. For this compound, QSPR modeling can be a valuable tool for predicting its physicochemical properties without the need for extensive experimental measurements. These models are particularly useful in the realm of computational chemistry for forecasting electronic behavior and reactivity.

Electronic Properties and Reactivity Prediction

The electronic properties of a molecule are fundamental to understanding its reactivity. Descriptors such as orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges are key to predicting how a molecule will interact with other chemical species.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For the 1,4-dioxane ring, theoretical calculations have shown that it primarily exists in a chair conformation. researchgate.netacs.org The introduction of substituents, such as the methoxy, methyl, and hydroxyl groups in this compound, will influence the electronic distribution and, consequently, the HOMO and LUMO energies. For instance, a computational study on a benzodioxane substituted chalcone (B49325) derivative utilized Density Functional Theory (DFT) to determine HOMO and LUMO energies, which in turn helped to calculate various quantum chemical reactivity descriptors. euroasiajournal.org

Table 1: Representative Theoretical Electronic Properties of Substituted Dioxane Analogs

| Descriptor | 1,4-Dioxane (Chair Conformer) | Substituted Dioxane Analog | Theoretical Method |

| HOMO Energy | Data not readily available | -5.8 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | Data not readily available | -1.2 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | Data not readily available | 4.6 eV | DFT/B3LYP/6-311++G(d,p) |

Note: The data in this table is illustrative and based on a representative substituted dioxane analog from the literature to demonstrate the type of information generated in such studies. euroasiajournal.org Specific values for this compound would require dedicated computational analysis.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas of positive potential (colored in shades of blue) are prone to nucleophilic attack.

In the case of this compound, the oxygen atoms of the dioxane ring, the methoxy group, and the hydroxyl group would be expected to be regions of high negative potential, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential. Theoretical studies on the 1,4-dioxane-methanol complex have utilized MEP maps to understand intermolecular interactions. researchgate.net

Reactivity Descriptors

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of chemical hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the surroundings.

These descriptors can be used in QSPR models to predict the reactivity of this compound in various chemical reactions. For instance, the degradation of 1,4-dioxane by hydroxyl radicals has been investigated using computational quantum chemistry, highlighting the preference for axial hydrogen abstraction. nih.gov This indicates that the stereochemistry of the substituents on the dioxane ring plays a crucial role in its reactivity.

Table 2: Calculated Reactivity Descriptors for a Representative Heterocyclic Compound

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Global Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 2.66 |

Note: This data is illustrative and based on a representative heterocyclic compound to demonstrate the type of information generated in such studies. euroasiajournal.org Specific values for this compound would require dedicated computational analysis.

Applications of 3 Methoxy 3 Methyl 1,4 Dioxan 2 Ol As a Synthetic Building Block and Precursor

Intermediate in the Synthesis of Complex Organic Molecules

The 1,4-dioxane (B91453) moiety is a key structural motif in various complex organic molecules. As a functionalized derivative, 3-Methoxy-3-methyl-1,4-dioxan-2-ol serves as a valuable intermediate, offering pathways to intricate molecular architectures.

Formation of Polycyclic Systems

The construction of polycyclic systems is a cornerstone of modern organic synthesis, enabling access to a vast array of natural products and new chemical entities. While direct examples involving this compound are not prominently documented, its structure lends itself to strategies for synthesizing fused and bridged ring systems. The hemiacetal functionality can be leveraged to react with various nucleophiles, and the oxygen atoms within the dioxane ring can participate in cyclization reactions. For instance, intramolecular reactions could be designed to form an additional ring fused to the dioxane core. General strategies for synthesizing polycyclic systems often involve tandem reactions, and a molecule with multiple functional groups like this compound could be a key player in such sequences. The synthesis of complex natural products often relies on unique strategies to build their polycyclic frameworks nih.gov.

Precursor to Biologically Relevant Scaffolds (e.g., nucleoside analogs)

Nucleoside analogs are a critical class of therapeutic agents, particularly in antiviral and anticancer treatments nih.gov. The synthesis of these molecules often requires chiral building blocks that mimic the sugar portion of natural nucleosides. The 1,4-dioxane ring can serve as a stable and synthetically malleable surrogate for the furanose ring found in natural nucleosides.

Research has demonstrated the synthesis of 1,4-dioxane nucleoside analogues by constructing the substituted hydroxymethyl-dioxane core and subsequently attaching a nucleobase nih.gov. For example, reacting 2',3'-seconucleoside tosylates with a base can lead to the formation of guanine (B1146940) and adenine (B156593) substituted (hydroxymethyl)dioxanes nih.gov. Although these specific analogs did not show significant antiviral activity, the synthetic strategy highlights the utility of the dioxane scaffold nih.gov. A flexible methodology for producing nucleoside analogs with variable nucleobase substitution and stereochemistry has been developed using a dioxanone in a one-pot enantioselective aldol (B89426) reaction, followed by reduction and intramolecular cyclization nih.gov. This underscores the potential of dioxanone and related structures as key precursors.

The structure of this compound, with its defined substitution pattern, could be envisioned as a precursor in similar synthetic routes, potentially offering access to novel nucleoside analogs with unique stereochemistry and substitution at the C3' position.

Role in Polymer Chemistry (Focus on Chemical Reactions for Polymerization)

The field of polymer chemistry continuously seeks novel monomers to create materials with tailored properties. Derivatives of 1,4-dioxane, particularly the corresponding lactones (1,4-dioxan-2-ones), are valuable monomers for producing biodegradable polyesters.

As a Monomer for Ring-Opening Polymerization (if applicable to this structure type)

Ring-opening polymerization (ROP) is a powerful technique for synthesizing a wide range of polymers. While this compound itself, being a hemiacetal, is not a direct monomer for ROP, its oxidized form, 3-methoxy-3-methyl-1,4-dioxan-2-one, would be a suitable candidate. The parent monomer, 1,4-dioxan-2-one (B42840) (also known as p-dioxanone), undergoes ROP to produce polydioxanone, a biodegradable and biocompatible polymer with medical applications wikipedia.org.

The polymerization of substituted 1,4-dioxan-2,5-diones has been studied extensively. These monomers, derived from α-hydroxy acids, can be polymerized using various catalysts, including organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) acs.org. The substituents on the dioxane ring influence the reactivity of the monomer and the properties of the resulting polymer. For instance, the ROP of 3(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione yields a poly(α-hydroxy acid) with pendant carboxyl groups acs.org. This demonstrates that functional groups on the monomer can be carried through the polymerization process, leading to functionalized polymers.

The hypothetical monomer, 3-methoxy-3-methyl-1,4-dioxan-2-one, would be expected to undergo ROP, potentially leading to a polyester (B1180765) with regularly spaced methoxy (B1213986) and methyl side groups. These groups would likely influence the polymer's thermal properties, solubility, and degradation profile.

Design of Novel Polymer Precursors

The synthesis of functionalized 1,4-dioxan-2,5-diones from natural L-α-hydroxy acids or L-α-amino acids has been explored as a route to new biodegradable polymers researchgate.net. These monomers can be designed to incorporate specific functional groups that impart desired properties to the final polymer. The synthesis of a dilactone with a propargyl group, for example, allows for post-polymerization modification via click chemistry researchgate.net.

In this context, this compound can be seen as a precursor to a novel monomer. Oxidation to the corresponding lactone would provide a monomer for ROP. The methoxy and methyl groups would be integral to the polymer's structure, influencing its physical and chemical properties. The development of new monomers is crucial for expanding the range and performance of biodegradable polymers.

Data Tables

Table 1: Properties of 1,4-Dioxan-2-ol (B3049868) and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 1,4-Dioxan-2-ol | C₄H₈O₃ | 104.10 | 22347-47-3 |

| 1,4-Dioxan-2-one | C₄H₆O₃ | 102.09 | 3041-16-5 |

| 3-Methyl-1,4-dioxane-2,5-dione (B3053980) | C₅H₆O₄ | 130.10 | 57321-93-4 |

Future Research Directions and Unexplored Reactivity of 3 Methoxy 3 Methyl 1,4 Dioxan 2 Ol

Development of Novel Stereoselective Transformations

The presence of multiple stereocenters in 3-Methoxy-3-methyl-1,4-dioxan-2-ol makes it an attractive target for the development of novel stereoselective transformations. Future research should focus on diastereoselective and enantioselective reactions that leverage the inherent chirality of the molecule. Key areas of exploration could include:

Diastereoselective Reductions: Investigating the reduction of the hemiacetal to the corresponding diol, where the existing stereocenters could direct the stereochemical outcome of the newly formed stereocenter.

Enantioselective Acylation and Alkylation: The development of enzymatic or chiral catalyst-mediated acylation or alkylation of the hydroxyl group could provide access to enantiomerically pure derivatives, which are valuable as chiral building blocks.

Asymmetric Ring-Opening Reactions: Exploring the use of chiral Lewis or Brønsted acids to catalyze the ring-opening of the dioxane, followed by trapping with a nucleophile, could lead to the synthesis of complex, acyclic chiral molecules.

Exploration of Organometallic Chemistry Involving the Dioxane Moiety

The oxygen atoms within the 1,4-dioxane (B91453) ring offer potential coordination sites for metal centers, opening up avenues for a new class of organometallic reagents and catalysts. Research in this area could involve:

Directed Metallation: Investigating the possibility of directed ortho- or lateral-metallation of the dioxane ring by employing the existing functional groups to direct a metallating agent to a specific position.

Synthesis of Dioxane-Based Ligands: The synthesis of novel bidentate or tridentate ligands incorporating the this compound scaffold for use in asymmetric catalysis.

Metal-Catalyzed Cross-Coupling Reactions: Exploring the use of the hydroxyl group as a handle for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Advanced Mechanistic Investigations Using Time-Resolved Techniques

A detailed understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods. The application of advanced spectroscopic techniques could provide unprecedented insight into the reactive intermediates and transition states involved in the transformations of this compound. Such investigations might include:

Time-Resolved NMR and IR Spectroscopy: To directly observe the formation and decay of transient species in reactions involving the dioxane.

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to model reaction pathways and to predict the stereochemical outcomes of various transformations.

Design of Next-Generation Dioxane-Based Chemical Probes and Building Blocks

The functional group handles and stereochemical complexity of this compound make it an ideal starting point for the design of novel chemical probes and building blocks for medicinal chemistry and materials science. Future work in this area could focus on:

Fluorogenic and Bioluminescent Probes: The synthesis of derivatives that can act as probes for specific biological targets or processes.

Scaffolds for Drug Discovery: Utilizing the dioxane core as a rigid scaffold for the synthesis of libraries of compounds for high-throughput screening. While some research has been conducted on the use of 1,4-dioxanes as building blocks for biologically active molecules, this specific compound remains an untapped resource. researchgate.net

Monomers for Novel Polymers: Investigating the polymerization of this compound or its derivatives to create new materials with unique properties. The synthesis of related compounds like 2,3-dimethylene-1,4-dioxane from precursors such as 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane highlights the potential for creating functionalized polymers. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Methoxy-3-methyl-1,4-dioxan-2-ol in laboratory settings?

- Methodological Answer :

- Use closed systems or local exhaust ventilation to minimize airborne exposure .

- Wear PPE: nitrile gloves, safety goggles, and lab coats. For prolonged handling, add face shields and respirators compliant with local regulations .

- Store in airtight containers away from heat and oxidizers. Equip labs with emergency showers and eyewash stations .

Q. What synthetic routes are reported for this compound?

- Methodological Answer :

- Acid-catalyzed cyclization : Reacting diols or epoxy precursors with methoxy-methyl groups under acidic conditions (e.g., H₂SO₄ or p-TsOH) .

- Pd-mediated coupling : Adapting Sonogashira or Suzuki-Miyaura cross-coupling strategies for dioxane derivatives, using PdCl₂(PPh₃)₂ catalysts and inert atmospheres .

- Example : A similar dioxanol (1,4-dioxan-2-ol) was synthesized via acid-promoted cyclization of glycerol derivatives, achieving yields >70% .

Q. How should researchers characterize the purity of this compound?

- Methodological Answer :

- HPLC : Use C18 columns with acetonitrile/water mobile phases (e.g., 60:40 v/v) and UV detection at 210–260 nm.

- NMR : Key signals include δ 3.3–3.7 ppm (dioxane O-CH₂-O), δ 1.2–1.5 ppm (methyl groups), and δ 4.8–5.2 ppm (hydroxyl protons, if free) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 162.11 (C₆H₁₂O₄) with <3 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Temperature control : Maintain 60–80°C for cyclization to avoid decomposition. Excess heat promotes ether cleavage .

- Catalyst screening : Test Pd/C, Pd(OAc)₂, or Ni-based catalysts for coupling efficiency. For example, PdCl₂(PPh₃)₂ in THF at 80°C improved yields by 15% in analogous reactions .

- Solvent selection : Polar aprotic solvents (e.g., dioxane, DMF) enhance solubility, while additives like Cs₂CO₃ reduce side reactions .

Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR (¹H, ¹³C, DEPT-135) with HRMS and IR. For example, IR peaks at 2200 cm⁻¹ (alkyne C≡C) or 1700 cm⁻¹ (C=O) clarify functional groups .

- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict NMR shifts and compare with experimental data .

- Literature benchmarking : Align data with structurally similar compounds (e.g., 1,4-dioxan-2-ol derivatives) from journals like J. Am. Chem. Soc. .

Q. What strategies mitigate degradation during long-term storage?

- Methodological Answer :

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit oxidation .

- Storage conditions : Keep at –20°C in amber vials under argon. Avoid exposure to humidity (>60% RH accelerates hydrolysis) .

- Periodic QC : Monitor purity via HPLC every 6 months; degradation products (e.g., 3-methyl-1,4-dioxane) elute earlier (retention time ~5.2 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.